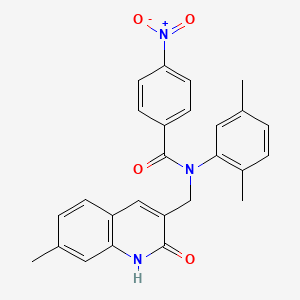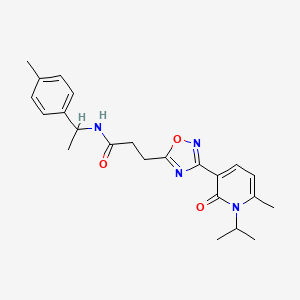
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of HQNO is not fully understood, but it is believed to involve the inhibition of bacterial quorum sensing. Quorum sensing is a process by which bacteria communicate with each other and coordinate their behavior. HQNO has been shown to interfere with this process, which leads to the inhibition of bacterial growth. HQNO has also been shown to induce oxidative stress in cells, which can lead to cell death.
Biochemical and Physiological Effects:
HQNO has been shown to have several biochemical and physiological effects. In vitro studies have shown that HQNO can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. HQNO has also been shown to inhibit the activity of several enzymes, including NADH dehydrogenase and succinate dehydrogenase. In vivo studies have shown that HQNO can reduce the virulence of bacterial infections and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
HQNO has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. HQNO is also relatively inexpensive compared to other antibacterial and antitumor compounds. However, HQNO has some limitations for lab experiments. It is a toxic compound that can be harmful to cells at high concentrations. HQNO also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on HQNO. One area of research is the development of HQNO analogs with improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the mechanism of action of HQNO and its potential applications in the treatment of bacterial infections and cancer. Finally, research could investigate the potential use of HQNO in combination with other antibacterial and antitumor compounds to enhance their efficacy.
Synthesemethoden
The synthesis of HQNO involves the reaction of 8-hydroxyquinoline with benzaldehyde and nitrobenzene in the presence of an acid catalyst. The resulting product is HQNO, which is a yellow crystalline powder. The synthesis method has been optimized to obtain high yields of HQNO with high purity.
Wissenschaftliche Forschungsanwendungen
HQNO has been extensively studied for its potential applications in various fields. In the field of microbiology, HQNO has been shown to inhibit the growth of several bacterial and fungal strains, including Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. HQNO has also been shown to have antitumor properties and can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-22-18(13-16-7-4-5-12-21(16)24-22)15-25(19-9-2-1-3-10-19)23(28)17-8-6-11-20(14-17)26(29)30/h1-14H,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISDLKPCWRHHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7707515.png)











![N-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707591.png)

